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Compound of Interest

Compound Name: 3-Phenylquinoxaline-2-thiol

CAS No.: 58861-61-3

Cat. No.: B1229018

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-phenylquinoxaline-2-thiol, a heterocyclic compound of significant interest in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

drug development professionals, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this

data is crucial for the structural elucidation and purity assessment of this compound and its

derivatives.

Introduction to 3-Phenylquinoxaline-2-thiol
3-Phenylquinoxaline-2-thiol exists in a tautomeric equilibrium with its thione form, 3-

phenylquinoxaline-2(1H)-thione.[1] This dynamic equilibrium is influenced by the solvent and

the solid-state packing of the molecule. The quinoxaline scaffold is a prominent feature in many

biologically active compounds, exhibiting a wide range of pharmaceutical activities, including

anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A thorough understanding of

the spectroscopic characteristics of 3-phenylquinoxaline-2-thiol is therefore fundamental for

its application in drug design and development.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. For 3-phenylquinoxaline-2-thiol, both ¹H and ¹³C NMR provide critical information

about the molecular framework and the tautomeric equilibrium.

Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural

interpretation.

Sample Preparation:

Weigh approximately 5-10 mg of the synthesized 3-phenylquinoxaline-2-thiol.

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice

of DMSO-d6 is crucial as it can solubilize both tautomers and allow for the observation of the

exchangeable N-H proton.[4]

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better

signal dispersion.[5]

¹H NMR:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-16 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled pulse program (zgpg30).
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Number of Scans: 1024-2048 scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[5]

Fig. 1: Workflow for NMR data acquisition and processing.

¹H and ¹³C NMR Data Summary
The following table summarizes the key NMR signals for 3-phenylquinoxaline-2(1H)-thione, the

predominant tautomer in DMSO-d6.[4]

¹H NMR (500 MHz, DMSO-d6) ¹³C NMR (126 MHz, DMSO-d6)

Chemical Shift (δ, ppm) Multiplicity

14.5 (approx.) br s

7.89 dd, J = 8.2, 1.3 Hz

7.85 (m) m

7.67 ddd, J = 8.4, 7.0, 1.4 Hz

7.61 dd, J = 8.3, 1.4 Hz

7.49 (m) m

7.44 (m) m

Interpretation of NMR Spectra
The ¹H NMR spectrum in DMSO-d6 clearly indicates the presence of the thione tautomer. The

broad singlet observed at approximately 14.5 ppm is characteristic of the N-H proton of the

quinoxaline ring.[4] The aromatic region of the spectrum, between 7.4 and 7.9 ppm, displays a

complex pattern of multiplets corresponding to the protons of the phenyl ring and the

quinoxaline core.
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In the ¹³C NMR spectrum, the signal at 174.8 ppm is a key indicator of the thione form,

corresponding to the C=S carbon.[4] The remaining aromatic carbon signals appear in the

expected range of 116-161 ppm. The presence of a single set of signals for the quinoxaline and

phenyl rings suggests that one tautomer is predominant in the DMSO solution.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
Sample Preparation:

Ensure the sample is dry.

For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly

on the ATR crystal.

For KBr pellet method, grind 1-2 mg of the sample with approximately 100 mg of dry KBr

powder and press into a transparent pellet.

Instrument Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.[6]

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans are averaged to obtain a good quality spectrum.

Predicted IR Absorption Data
Based on the tautomeric equilibrium and data from related compounds, the following

characteristic IR absorption bands are expected for 3-phenylquinoxaline-2-thiol/thione.
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Wavenumber (cm⁻¹) Intensity Assignment

3200-3100 Medium, Broad N-H stretch (thione form)[7]

3100-3000 Medium Aromatic C-H stretch[8]

~2550 Weak S-H stretch (thiol form)[9]

1620-1580 Medium-Strong
C=N and C=C stretching

(aromatic rings)

1200-1050 Strong C=S stretch (thione form)

770-730 and 710-690 Strong
C-H out-of-plane bending

(aromatic)

Interpretation of IR Spectrum
The IR spectrum will provide critical evidence for the predominant tautomeric form in the solid

state. The presence of a broad absorption band in the 3200-3100 cm⁻¹ region would be

indicative of the N-H stretching vibration of the thione tautomer.[7] Conversely, a weak

absorption around 2550 cm⁻¹ would suggest the presence of the S-H bond of the thiol form.[9]

A strong band in the 1200-1050 cm⁻¹ region is characteristic of the C=S stretching vibration,

further confirming the thione structure.[7] The aromatic C-H stretching vibrations are expected

just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the quinoxaline and

phenyl rings will appear in the 1620-1580 cm⁻¹ region.[8]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and to deduce its structure from

fragmentation patterns.

Experimental Protocol: MS Data Acquisition
Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

The solution is then introduced into the mass spectrometer.
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Instrument Parameters:

Ionization Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are common techniques for this type of molecule.[1][10]

Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer can be used.

Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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